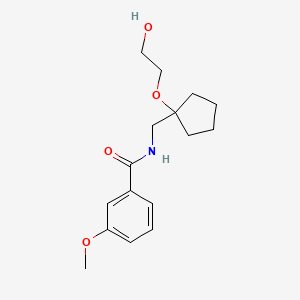

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide

CAS No.: 2195937-47-2

Cat. No.: VC4742270

Molecular Formula: C16H23NO4

Molecular Weight: 293.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2195937-47-2 |

|---|---|

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.363 |

| IUPAC Name | N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzamide |

| Standard InChI | InChI=1S/C16H23NO4/c1-20-14-6-4-5-13(11-14)15(19)17-12-16(21-10-9-18)7-2-3-8-16/h4-6,11,18H,2-3,7-10,12H2,1H3,(H,17,19) |

| Standard InChI Key | QLHLGOYJCLOWMW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)OCCO |

Introduction

Potential Biological Activities

While specific data on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide is scarce, benzamide derivatives generally exhibit a wide range of biological activities:

-

Antiviral Effects: Some benzamide derivatives have shown antiviral properties by reducing intracellular HBV DNA .

-

Anti-inflammatory Effects: Nitro benzamide analogs have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase-2 and interleukin-1β .

-

Anti-emetic Properties: Compounds like metoclopramide exhibit anti-emetic effects through dopaminergic and serotonergic receptor blockade .

Table: General Biological Activities of Benzamide Derivatives

| Biological Activity | Example Compounds | Mechanism/Effect |

|---|---|---|

| Antiviral | Sulfamoylbenzamides | Reduce HBV DNA |

| Anti-inflammatory | Nitro benzamide analogs | Inhibit COX-2, IL-1β |

| Anti-emetic | Metoclopramide | Block dopamine and serotonin receptors |

Future Research Directions

Given the limited information on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide, future studies should focus on:

-

Biological Activity Screening: Investigate potential antiviral, anti-inflammatory, or other biological activities.

-

Synthesis Optimization: Develop efficient synthesis protocols to facilitate large-scale production.

-

Structural Characterization: Use advanced spectroscopic techniques to fully elucidate its chemical structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume